molecular formula C23H39N7O8 B14500467 L-Alanyl-L-alanyl-L-alanyl-L-prolyl-L-alanyl-L-alanyl-L-alanine CAS No. 64152-88-1

L-Alanyl-L-alanyl-L-alanyl-L-prolyl-L-alanyl-L-alanyl-L-alanine

Cat. No.: B14500467
CAS No.: 64152-88-1
M. Wt: 541.6 g/mol
InChI Key: GBWDEUMOGFDWNR-VWCBXMNJSA-N
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Description

L-Alanyl-L-alanyl-L-alanyl-L-prolyl-L-alanyl-L-alanyl-L-alanine is a peptide composed of multiple alanine residues and a single proline residue. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-alanyl-L-alanyl-L-prolyl-L-alanyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-alanyl-L-alanyl-L-prolyl-L-alanyl-L-alanyl-L-alanine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide into individual amino acids using water and enzymes like proteases.

    Oxidation: Oxidative modifications can occur at specific amino acid residues, altering the peptide’s properties.

    Substitution: Amino acid residues can be substituted with other amino acids to create peptide analogs.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using proteases at physiological pH and temperature.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or performic acid.

    Substitution: Amino acid substitution using SPPS with different amino acid derivatives.

Major Products Formed

    Hydrolysis: Individual amino acids (alanine and proline).

    Oxidation: Oxidized peptide derivatives.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

L-Alanyl-L-alanyl-L-alanyl-L-prolyl-L-alanyl-L-alanyl-L-alanine has various applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based vaccines.

    Industry: Utilized in the development of peptide-based materials and biotechnological processes.

Mechanism of Action

The mechanism of action of L-Alanyl-L-alanyl-L-alanyl-L-prolyl-L-alanyl-L-alanyl-L-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, metabolism, and immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Alanyl-L-alanyl-L-alanyl-L-prolyl-L-alanyl-L-alanyl-L-alanine is unique due to its specific sequence of multiple alanine residues and a single proline residue, which imparts distinct structural and functional properties. This peptide’s unique sequence allows for specific interactions with biological targets, making it valuable in various research and industrial applications.

Properties

CAS No.

64152-88-1

Molecular Formula

C23H39N7O8

Molecular Weight

541.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C23H39N7O8/c1-10(24)17(31)25-11(2)19(33)28-14(5)22(36)30-9-7-8-16(30)21(35)27-13(4)18(32)26-12(3)20(34)29-15(6)23(37)38/h10-16H,7-9,24H2,1-6H3,(H,25,31)(H,26,32)(H,27,35)(H,28,33)(H,29,34)(H,37,38)/t10-,11-,12-,13-,14-,15-,16-/m0/s1

InChI Key

GBWDEUMOGFDWNR-VWCBXMNJSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

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